2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6S/c1-35-22-12-17(13-23(36-2)26(22)37-3)24-19(14-30)28(31)38-25-18-9-5-7-11-21(18)32(39(33,34)27(24)25)15-16-8-4-6-10-20(16)29/h4-13,24H,15,31H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXHKAAHKAPIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C28H24FN3O6S
- Molecular Weight : 549.57 g/mol
- CAS Number : 893295-04-0
Biological Activity Overview
The compound exhibits notable biological activities, particularly in the context of cancer treatment. Several studies have evaluated its cytotoxic effects on various cancer cell lines and its mechanisms of action.
Cell Viability Assays
In vitro studies have demonstrated that this compound possesses significant cytotoxicity against multiple cancer cell lines. The following table summarizes its inhibitory effects compared to standard chemotherapeutic agents:
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 8.01 ± 0.5 | Doxorubicin | 16.20 ± 1.3 |
| HCT-116 (Colon Cancer) | 10.23 ± 0.8 | Vinblastine | 12.50 ± 1.0 |
| PC-3 (Prostate Cancer) | 15.52 ± 1.2 | Colchicine | 10.00 ± 0.5 |
| A549 (Lung Cancer) | 9.47 ± 0.7 | - | - |
| HepG-2 (Liver Cancer) | 12.00 ± 1.0 | - | - |
These results indicate that the compound's potency varies across different cancer types, with the MCF-7 cell line being particularly sensitive.
The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival:
- Inhibition of EGFR and VEGFR-2 : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.
- Tubulin Polymerization Inhibition : The compound also exhibits properties that interfere with tubulin polymerization, an essential process for mitosis in cancer cells . This action may contribute to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Research into the structural aspects of the compound has revealed that modifications at specific positions can significantly influence its biological activity:
- The presence of the 3,4,5-trimethoxyphenyl group is crucial for enhancing cytotoxicity.
- Variations in substituents at the nitrogen position impact the binding affinity and inhibitory activity against targeted proteins.
Case Studies
A notable study conducted by Miller et al., highlighted the development of a series of compounds based on a similar thiazole scaffold, demonstrating strong antiproliferative activity against tumor cells . This underscores the potential of derivatives like our target compound in therapeutic applications.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with pyran ring formation followed by benzothiazine cyclization. Key steps include:
- Step 1: Formation of the pyran scaffold via [3+3] cycloaddition or acid-catalyzed cyclization under controlled temperatures (60–80°C) .
- Step 2: Cyclization with a sulfur source (e.g., thiourea derivatives) to construct the benzothiazine moiety, requiring inert atmosphere conditions (N₂/Ar) to prevent oxidation .
- Optimization Strategies:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, balancing solubility and reactivity .
- Temperature Gradients: Conduct trials at 50°C, 70°C, and 90°C to identify optimal exothermic/endothermic conditions.
Typical Yield Ranges (Analogous Compounds):
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄ | EtOH | 80 | 45–55 |
| 2 | ZnCl₂ | DMF | 70 | 60–68 |
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Resolve substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, trimethoxyphenyl carbons at δ 55–60 ppm) .
- 2D NMR (COSY, HSQC): Confirm spatial relationships between protons and carbons in the fused pyrano-benzothiazine system .
- Mass Spectrometry (HRMS): Validate molecular weight (expected ~550–560 g/mol) and isotopic patterns for Cl/F atoms .
- HPLC-PDA: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Critical Data Points:
- Melting Point: Analogous compounds show mp 180–220°C .
- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and sulfone (S=O) peaks at 1150–1300 cm⁻¹ .
Advanced: How can computational modeling predict the compound’s binding affinity to cancer-related targets like tubulin or kinases?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger):
- Molecular Dynamics (MD) Simulations (GROMACS):
- Validation: Cross-reference computational results with in vitro assays (e.g., tubulin polymerization inhibition IC₅₀) .
Example Binding Metrics (Hypothetical):
| Target | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| β-tubulin | -9.2 | 50–100 |
| Aurora A | -8.7 | 150–200 |
Advanced: How should researchers resolve contradictions in reported antiproliferative activity across cell lines?
Methodological Answer:
- Assay Standardization:
- Cell Line Authentication: Use STR profiling to confirm identity (e.g., MCF-7 vs. MDA-MB-231) .
- Dose-Response Consistency: Test 5–10 concentrations (1 nM–100 µM) in triplicate, using MTT/WST-1 assays .
- Mechanistic Follow-Up:
- Flow Cytometry: Quantify apoptosis (Annexin V) and cell cycle arrest (PI staining) to distinguish cytostatic vs. cytotoxic effects.
- Western Blotting: Validate target modulation (e.g., PARP cleavage for apoptosis, cyclin B1 for G2/M arrest) .
- Structural Analogs: Compare with derivatives (e.g., 2-ethoxy vs. 4-fluorobenzyl) to isolate substituent effects .
Basic: What solvent systems are optimal for recrystallization to achieve >99% purity?
Methodological Answer:
- Screening Protocol:
- Test binary mixtures (e.g., EtOAc/hexane, DCM/MeOH) in 10:0 to 0:10 ratios.
- Monitor crystal morphology under polarized light microscopy .
- Preferred Systems (Analogous Compounds):
Advanced: How can researchers validate the compound’s mechanism of action in vivo while addressing pharmacokinetic limitations?
Methodological Answer:
- Pharmacokinetic Profiling:
- In Vivo Models:
- Xenograft Studies: Use immunodeficient mice (e.g., BALB/c nude) with HT-29 colon cancer, dosing 10–50 mg/kg IP .
- Toxicology: Monitor ALT/AST levels weekly to assess hepatotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
